![molecular formula C25H27N5O4 B2363673 N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1115998-90-7](/img/structure/B2363673.png)
N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug aripiprazole . The compound also includes a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine and thymine in DNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring substituted with an isobutyl group and a carboxamide group. Additionally, the carboxamide is further substituted with a pyrimidinyl ring, which is substituted with a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, and the other functional groups present in the molecule (such as the carboxamide and methoxyphenyl groups) would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar isobutyl group could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds, including analogs of the specified chemical, have been evaluated for their cyclooxygenase inhibition, showcasing significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The research highlights the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Tocolytic Activity
Another area of application includes the synthesis of compounds with tocolytic activity, which have shown significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests a potential for these compounds to be used in managing preterm labor by acting via muscarinic receptors (Okunrobo & Owolabi, 2009).
Antineoplastic Tyrosine Kinase Inhibitor
In the field of oncology, derivatives of N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, such as flumatinib, have been investigated for their potential as antineoplastic tyrosine kinase inhibitors, especially in the treatment of chronic myelogenous leukemia (CML). The study focused on the metabolism of flumatinib in CML patients, identifying the main metabolic pathways and suggesting the importance of these compounds in developing new cancer treatments (Gong et al., 2010).
Serotonin Receptor Imaging
Research into the imaging of serotonin 1A receptors in humans has utilized analogs for the quantification of these receptors, offering insights into the structure and function of the serotonin system in the brain. This research aids in the understanding of various psychiatric and neurological disorders, advancing the development of diagnostic and therapeutic strategies (Choi et al., 2015).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities, which are crucial in the context of cancer research. These compounds have shown to efficiently block the formation of blood vessels in vivo and exhibited significant DNA binding/cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c31-24(29-12-14-30(15-13-29)25(32)21-7-4-16-33-21)19-8-10-28(11-9-19)22-17-23(27-18-26-22)34-20-5-2-1-3-6-20/h1-7,16-19H,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXODACKHHZRBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

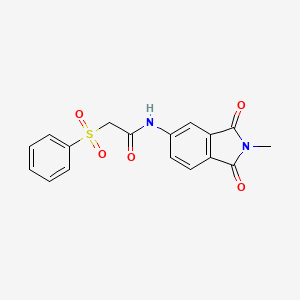
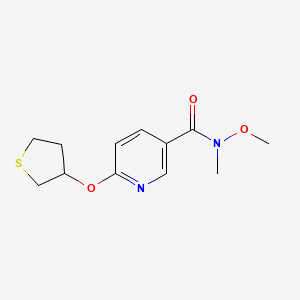

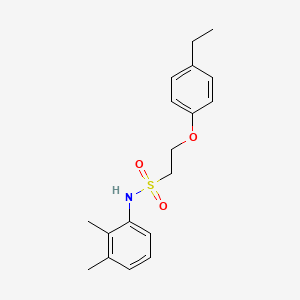
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)
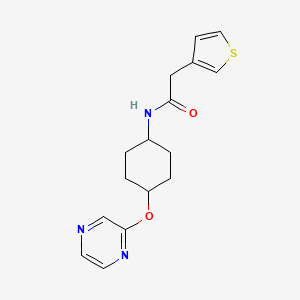
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
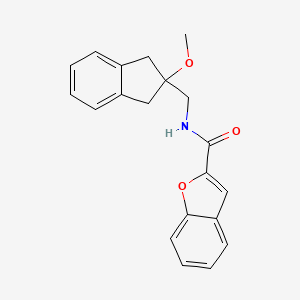
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)
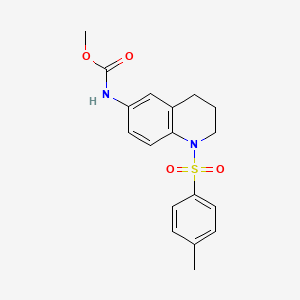

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)

